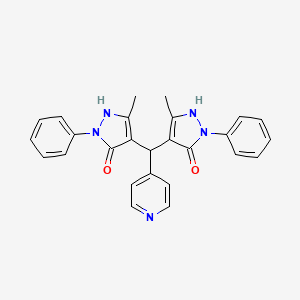
4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] is a compound belonging to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles and their derivatives are known for their diverse biological activities and have been used in various pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] typically involves a three-component reaction. This reaction includes 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate. The reaction is carried out at room temperature in the presence of ethanol as a solvent . Another method involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the compound, which offers high yields and short reaction times .
Analyse Chemischer Reaktionen
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include sodium acetate, ethanol, and various catalysts
Wissenschaftliche Forschungsanwendungen
4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] involves its interaction with molecular targets such as proteins and enzymes. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] include other pyrazole derivatives such as:
4,4’-(Arylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol]: Known for its antioxidant and anticancer activities.
Bis(pyrazolyl)methanes: Used in various pharmaceutical and agrochemical applications.
1,3,5-Tris(pyrazolyl)benzenes: Employed as ligands in coordination chemistry. The uniqueness of 4,4’-(4-Pyridinylmethylene)bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
313273-21-1 |
|---|---|
Molekularformel |
C26H23N5O2 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-4-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-9-5-3-6-10-20)24(19-13-15-27-16-14-19)23-18(2)29-31(26(23)33)21-11-7-4-8-12-21/h3-16,24,28-29H,1-2H3 |
InChI-Schlüssel |
MHPQWUVQRWENOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=NC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


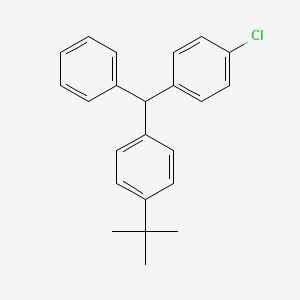
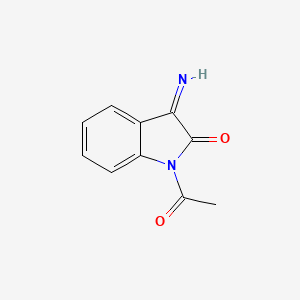
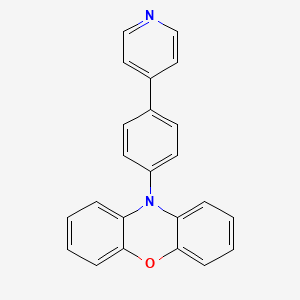
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
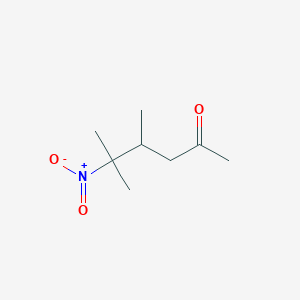
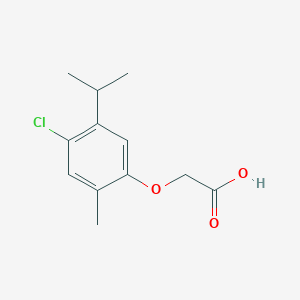
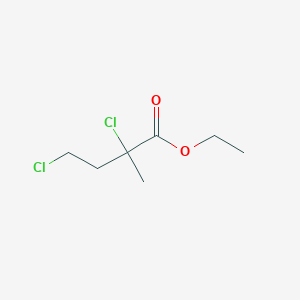

![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
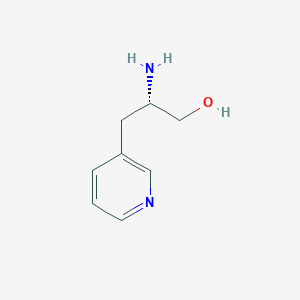
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
